molecular formula C16H15N3O4S B2530574 3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 2034359-19-6

3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2530574
CAS No.: 2034359-19-6
M. Wt: 345.37
InChI Key: DGHPXRJKLYAKFZ-UHFFFAOYSA-N
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Description

3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione (CAS 2034359-19-6) is a sophisticated chemical hybrid compound designed for advanced pharmaceutical and medicinal chemistry research. Its molecular structure incorporates a thiazolidine-2,4-dione (TZD) core, a privileged scaffold in drug discovery known to exhibit a wide spectrum of biological activities[a] . The TZD moiety is fused to a 6-methoxy-1H-indole unit via an azetidine linker, creating a multifunctional molecule with significant research potential. The primary research applications of this compound are anticipated in the fields of oncology and infectious diseases, based on the well-documented properties of its structural components. Thiazolidine-2,4-dione derivatives have demonstrated compelling anticancer activity by interfering with key cellular signaling pathways often up-regulated in human cancers, such as the Raf/MEK/ERK and PI3K/AKT pathways . Some TZD-based hybrids have been shown to induce cancer cell death by activating the intrinsic apoptotic mechanism and to act as inhibitors of human topoisomerases I and II (hTopo I and II), which are enzymes critical for DNA replication and often overexpressed in cancer cells . Concurrently, the TZD scaffold is recognized for its antimicrobial potential, where its derivatives can act as inhibitors of cytoplasmic Mur ligases (MurA-MurF)—essential enzymes for bacterial peptidoglycan cell wall biosynthesis . The mechanism of action for a compound of this nature is likely multi-factorial. In anticancer research, its activity may be derived from its ability to interact with and inhibit specific enzymatic targets like topoisomerases, leading to DNA damage and apoptosis in malignant cells . In antimicrobial studies, the molecule may serve as a synthetic precursor for developing novel agents that disrupt the integrity of the bacterial cell wall . With a molecular formula of C16H15N3O4S and a molecular weight of 345.37 g/mol , this compound represents a valuable building block for the synthesis of novel bioactive hybrids and a key investigative tool for probing new therapeutic strategies. Researchers can utilize this molecule to develop next-generation drug candidates with potential multifunctional activity . This product is intended for Research Use Only (RUO) and is not approved for use in humans or animals.

Properties

IUPAC Name

3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-23-11-3-2-9-4-13(17-12(9)5-11)15(21)18-6-10(7-18)19-14(20)8-24-16(19)22/h2-5,10,17H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHPXRJKLYAKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis . The azetidine ring is then introduced through cyclization reactions, often involving azetidinone intermediates. The final step involves the formation of the thiazolidine-2,4-dione ring, which can be achieved through cyclization reactions involving thiourea and α-haloketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • The compound has shown promising anticancer properties. Studies indicate that derivatives containing the thiazolidine moiety exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds derived from similar structures have demonstrated IC50 values as low as 1.1μM1.1\,\mu M against MCF-7 breast cancer cells .
  • Antimicrobial Properties :
    • The antimicrobial activity of this compound has been explored in various studies. It has been reported to inhibit bacterial growth effectively, showing zones of inhibition comparable to standard antibiotics .
  • Anti-inflammatory Effects :
    • The thiazolidine scaffold is known for its anti-inflammatory properties. Research shows that modifications to this scaffold can enhance its effectiveness in reducing inflammation markers in vitro .

Biological Studies

  • Mechanism of Action :
    • The mechanism by which this compound exerts its biological effects involves interactions with biological macromolecules such as enzymes and receptors. The indole and thiazolidine rings facilitate binding to these targets, potentially leading to therapeutic effects .
  • Structure-Activity Relationship (SAR) :
    • Studies have highlighted the importance of structural modifications on the biological activity of thiazolidinones. Variations at specific positions can significantly alter their pharmacological profiles .

Case Study 1: Anticancer Activity Evaluation

A study focused on the synthesis of thiazolidine derivatives revealed that certain compounds exhibited potent anticancer activity against various cell lines. The evaluation included:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer).
  • IC50 Values : Some derivatives showed IC50 values as low as 1.1μM1.1\,\mu M for MCF-7 cells.

Case Study 2: Antimicrobial Testing

Research on the antimicrobial efficacy of similar compounds indicated:

  • Methodology : Disc diffusion method was employed to assess antibacterial activity.
  • Results : Compounds demonstrated inhibition zones comparable to standard antibiotics like ampicillin.

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerSignificant antiproliferative effects against cancer cell lines (e.g., MCF-7)
AntimicrobialEffective inhibition of bacterial growth comparable to standard antibiotics
Anti-inflammatoryModifications enhance anti-inflammatory properties
AntioxidantPotential antioxidant activity observed in preliminary studies

Mechanism of Action

The mechanism of action of 3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The azetidine and thiazolidine rings contribute to the compound’s overall stability and bioavailability . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

  • Thiazolidine-2,4-dione Derivatives with Azetidine Substituents 3-{1-[2-(Trifluoromethyl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione (CAS: 2326702-04-7): This compound replaces the 6-methoxyindole group with a 2-(trifluoromethyl)benzoyl moiety. The electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the methoxyindole in the target compound. The benzoyl substitution likely shifts target selectivity toward enzymes favoring aromatic hydrophobic interactions . 3-(1-(6-Bromo-2-methyl-2H-indazole-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS: 2034386-55-3): Here, the azetidine ring is replaced with pyrrolidine (a five-membered ring), reducing ring strain and altering conformational flexibility.

Indole-Containing Thiazolidinediones

  • (Z)-5-((1-(3-Methylbut-2-en-1-yl)-1H-indol-3-yl)methylene)-3-phenethylthiazolidine-2,4-dione (7h): This compound features a prenylated indole (3-methylbut-2-en-1-yl group) and a phenethyl substituent on the TZD core. The absence of an azetidine linker simplifies synthesis but may limit spatial orientation for target engagement .
  • 3-(7-Hydroxy-2-oxo-2H-chromen-4-ylmethyl)-5-arylidene-1,3-thiazolidine-2,4-diones (5a–r) :
    These derivatives substitute the azetidine-indole moiety with a coumarin-arylidene system. The coumarin group contributes antioxidant activity via radical scavenging, as demonstrated in DPPH assays. The arylidene substituents at position 5 of the TZD core modulate planarity and electronic effects, with electron-donating groups (e.g., 4-methoxy in 5g) enhancing antioxidant efficacy compared to the target compound’s methoxyindole .

Heterocyclic Hybrids with Azetidine

  • [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314): This compound integrates a thiazole-piperazine-azetidine chain instead of the TZD core. The fluorophenylindole and thiazole groups suggest dual targeting of kinase and G-protein-coupled receptors. While structurally distinct, the shared azetidine-indole motif highlights the versatility of azetidine in bridging pharmacophores .

Biological Activity

3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that integrates various heterocyclic structures, notably an indole moiety and a thiazolidinedione framework. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antidiabetic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C14H13N3O2\text{C}_{14}\text{H}_{13}\text{N}_{3}\text{O}_{2}

This structure includes:

  • Indole moiety : Known for its significant biological relevance.
  • Azetidine ring : Contributes to the compound's unique properties.
  • Thiazolidinedione core : Associated with various therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, thiazolidinones have shown selective cytotoxicity against various cancer cell lines. In a study evaluating thiazolidinone derivatives, several compounds demonstrated significant antiproliferative effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) with IC50 values ranging from 8.5 μM to 25.6 μM .

CompoundCell LineIC50 (μM)
Compound 18A5498.5
Compound 18HeLa8.9
CisplatinHeLa21.5

Antidiabetic Activity

In addition to anticancer properties, thiazolidinedione derivatives have been investigated for their antidiabetic effects. Some compounds have demonstrated the ability to enhance glucose uptake in insulin-resistant models, thereby improving metabolic parameters such as hyperglycemia and hyperinsulinemia .

The biological activity of thiazolidinones is often attributed to their ability to induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways. For instance, studies have shown that certain derivatives can activate apoptotic pathways leading to cell death in malignant cells while sparing normal cells .

Case Studies

  • Anticancer Evaluation : A recent study synthesized various thiazolidinone derivatives and assessed their cytotoxicity against multiple cancer cell lines. Among these, one compound exhibited significantly lower IC50 values compared to traditional chemotherapeutics like irinotecan, indicating a potential for development as a novel anticancer agent .
  • Insulin Sensitization : Another investigation focused on the effects of synthesized thiazolidinones on glucose metabolism in diabetic models. The results revealed that these compounds not only improved glucose uptake but also positively influenced lipid profiles and inflammatory markers associated with diabetes .

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 3-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione?

  • Methodology : Synthesis typically involves multi-step organic reactions, starting with the functionalization of the azetidine ring followed by coupling with the indole and thiazolidinedione moieties. Key steps include:

  • Azetidine activation : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation between the azetidine and indole carbonyl groups .
  • Thiazolidinedione incorporation : Cyclization via condensation reactions, often under reflux in acetic acid with sodium acetate as a catalyst .
    • Optimization : Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid side products. Purification via column chromatography or recrystallization is critical .

Q. How is the compound structurally characterized to confirm purity and identity?

  • Analytical techniques :

  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and stereochemistry.
  • HPLC (≥95% purity) for assessing synthetic yield and impurities .
  • Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
    • Crystallography : Single-crystal X-ray diffraction resolves 3D conformation, particularly for azetidine and thiazolidinedione ring geometries .

Q. What preliminary biological assays are recommended for screening its activity?

  • In vitro assays :

  • Enzyme inhibition : Test against PPARγ (a common target for thiazolidinediones) using fluorescence polarization or radioligand binding assays .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
    • Dose-response studies : IC₅₀ calculations to establish potency thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?

  • Substituent modification :

  • Azetidine ring : Introduce alkyl or aryl groups to enhance lipophilicity and target binding .
  • Indole moiety : Vary methoxy group positions to modulate electron-donating/withdrawing effects .
    • Computational modeling : Molecular docking (AutoDock Vina) predicts interactions with PPARγ or other targets, guiding rational design .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Purity validation : Use orthogonal analytical methods (HPLC, NMR) to confirm compound integrity .
  • Mechanistic follow-up : Employ RNA sequencing or proteomics to identify off-target effects that may explain discrepancies .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Formulation : Use co-solvents (DMSO/PEG) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the thiazolidinedione ring to improve membrane permeability .
  • Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution in rodent models .

Q. How can molecular docking studies elucidate its mechanism of action?

  • Protocol :

  • Target selection : Prioritize proteins with known thiazolidinedione interactions (e.g., PPARγ, aldose reductase).
  • Docking software : Use Schrödinger Suite or MOE to simulate binding poses and affinity scores .
  • Validation : Compare docking results with mutagenesis data (e.g., PPARγ ligand-binding domain mutants) .

Q. What experimental approaches mitigate toxicity observed in preclinical studies?

  • Structural optimization : Replace reactive groups (e.g., methoxy with fluorine) to reduce metabolic activation .
  • In vitro toxicity panels : Assess mitochondrial toxicity (Seahorse assay) and hepatotoxicity (HepG2 cells) early in development .
  • In silico prediction : Tools like ProTox-II identify potential toxicity risks based on chemical substructures .

Safety & Handling

Q. What safety protocols are essential for handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
  • Waste disposal : Follow institutional guidelines for organic solvents and halogenated byproducts .

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